Cas no 1091041-16-5 (N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide)

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a tetrahydropyran (oxane) core substituted with a phenyl group at the 4-position and a methylene-linked benzamide moiety bearing a trifluoromethyl group at the meta position. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The tetrahydropyran scaffold contributes to conformational rigidity, potentially improving binding affinity in target interactions. This compound is suited for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators, due to its balanced physicochemical properties and structural versatility.
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide structure
1091041-16-5 structure
商品名:N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
CAS番号:1091041-16-5
MF:C20H20F3NO2
メガワット:363.373516082764
CID:6245445
PubChem ID:27448775

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
    • 1091041-16-5
    • VU0642062-1
    • F5327-0022
    • AKOS024507024
    • N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzamide
    • インチ: 1S/C20H20F3NO2/c21-20(22,23)17-8-4-5-15(13-17)18(25)24-14-19(9-11-26-12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,25)
    • InChIKey: GUUFKXNVQLOZLR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)C(NCC1(C2C=CC=CC=2)CCOCC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 363.14461337g/mol
  • どういたいしつりょう: 363.14461337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 468
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5327-0022-10μmol
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5327-0022-30mg
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
30mg
$119.0 2023-09-10
Life Chemicals
F5327-0022-5μmol
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
5μmol
$63.0 2023-09-10
Life Chemicals
F5327-0022-20μmol
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5327-0022-40mg
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
40mg
$140.0 2023-09-10
Life Chemicals
F5327-0022-50mg
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
50mg
$160.0 2023-09-10
Life Chemicals
F5327-0022-2μmol
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5327-0022-4mg
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
4mg
$66.0 2023-09-10
Life Chemicals
F5327-0022-75mg
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
75mg
$208.0 2023-09-10
Life Chemicals
F5327-0022-2mg
N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
1091041-16-5
2mg
$59.0 2023-09-10

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide 関連文献

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamideに関する追加情報

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide (CAS No. 1091041-16-5): A Comprehensive Overview

N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide (CAS No. 1091041-16-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are widely studied for their biological activities and therapeutic potential. The presence of a trifluoromethyl group and a phenyloxane moiety in its structure makes it particularly interesting for drug discovery and material science applications.

The molecular formula of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide is C20H20F3NO2, with a molecular weight of 363.38 g/mol. Its structure features a central benzamide core substituted with a trifluoromethyl group at the 3-position, while the nitrogen atom is linked to a (4-phenyloxan-4-yl)methyl group. This combination of functional groups contributes to its unique physicochemical properties, including moderate lipophilicity and potential hydrogen-bonding capabilities, which are crucial for its interactions in biological systems.

Recent studies have highlighted the importance of trifluoromethyl-containing compounds in medicinal chemistry, as the CF3 group often enhances metabolic stability, bioavailability, and binding affinity to target proteins. The phenyloxane moiety in N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide adds conformational rigidity to the molecule, which can be beneficial for specific molecular recognition processes. These structural characteristics make this compound a valuable scaffold for the development of novel pharmaceutical intermediates and bioactive molecules.

In the context of current research trends, N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide has been investigated for its potential as a kinase inhibitor scaffold. Kinases are important therapeutic targets for various diseases, including cancer and inflammatory disorders. The compound's ability to modulate protein-protein interactions has also attracted attention in the field of chemical biology and drug discovery. Researchers are particularly interested in exploring its structure-activity relationships to optimize its pharmacological properties.

The synthetic accessibility of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide makes it an attractive building block for medicinal chemistry projects. Typical synthetic routes involve the coupling of 3-(trifluoromethyl)benzoyl chloride with 4-(aminomethyl)-4-phenyltetrahydro-2H-pyran under mild conditions. The compound's stability under various pH conditions and its solubility profile in common organic solvents facilitate its handling in laboratory settings and potential scale-up processes.

From a material science perspective, the incorporation of both aromatic and heterocyclic components in N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide suggests potential applications in the development of advanced materials. The trifluoromethyl group could impart unique electronic properties to the molecule, making it interesting for organic electronics and liquid crystal applications. Recent patents have highlighted similar structures as components in optical materials and specialty coatings.

The safety profile of N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide is an important consideration for its potential applications. While comprehensive toxicological data may be limited for this specific compound, structural analogs suggest that proper handling procedures should be followed, including the use of personal protective equipment in laboratory settings. The compound's physicochemical properties indicate that it should be stored under inert atmosphere at low temperatures to maintain stability over extended periods.

In the current market landscape, the demand for fluorinated pharmaceutical intermediates like N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide continues to grow. The global market for fluorine-containing drugs has seen steady expansion, driven by the therapeutic advantages offered by fluorinated compounds. This trend positions CAS 1091041-16-5 as a potentially valuable compound for pharmaceutical development pipelines and contract research organizations specializing in custom synthesis.

Future research directions for N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide may include detailed structure-activity relationship studies, exploration of its biological targets, and development of more efficient synthetic methodologies. The compound's modular structure allows for various structural modifications, enabling medicinal chemists to explore diverse pharmacological spaces. Additionally, computational studies using molecular docking and quantitative structure-activity relationship (QSAR) models could provide valuable insights into its potential applications.

For researchers interested in working with N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide, it is recommended to consult recent scientific literature and patent databases for the latest developments. The compound's unique structural features and versatile applications make it a subject of ongoing investigation in both academic and industrial settings. As with any specialized chemical, proper characterization using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) is essential to ensure purity and identity for research purposes.

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